N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological activities, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of acenaphthene with bromoacetyl bromide in the presence of aluminum chloride to form 5-bromoacetylacenaphthene . This intermediate is then reacted with 2-thiourea or aryl thioureas under reflux conditions using ethanol as the solvent. The crude product is purified through recrystallization to yield the desired compound with high purity .
Chemical Reactions Analysis
N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium ferricyanide in alkaline conditions.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be due to its ability to interfere with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets are still under investigation, but it is known to affect various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide can be compared with other acenaphthene derivatives such as:
N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: This compound also exhibits biological activities but differs in its sulfonamide group, which can influence its reactivity and applications.
4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide: This derivative has a butoxy group, which can affect its solubility and interaction with biological targets.
N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide:
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-27-22-14-18-6-3-2-5-17(18)13-20(22)24(26)25-21-12-11-16-10-9-15-7-4-8-19(21)23(15)16/h2-8,11-14H,9-10H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVSIZVDTBVBBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.